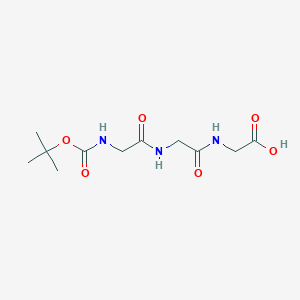

Boc-gly-gly-gly-OH

Descripción general

Descripción

Synthesis Analysis

The synthesis of peptides containing the Boc (tert-butoxycarbonyl) group involves standard peptide synthesis techniques. In the case of the peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, the synthesis was achieved by coupling N-Boc-L-Pro-dehydro-Phe to glycine through a usual workup procedure . Similarly, the synthesis of Boc-Gly-S-Ala-Aib-OMe and its monothiated analogues involved the use of Lawesson's Reagent for thiation, followed by deprotection of the Boc group and subsequent coupling with Boc-Gly-OH . These methods are indicative of the versatility of Boc-protected peptides in synthesizing complex peptide structures.

Molecular Structure Analysis

The molecular structure of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH was determined using X-ray crystallography, revealing that the peptide crystallizes in the monoclinic space group P21. The peptide backbone adopts a β-turn II conformation, stabilized by an intramolecular hydrogen bond. The five-membered pyrrolidine ring of the Pro residue exhibits an ideal Cγ-exo conformation, and the dehydro-Phe promotes the β-turn II conformation . For the monothiated analogues of Boc-Gly-S-Ala-Aib-OMe, X-ray diffraction analysis showed that the type-III β-turn formed by the reference peptide is preserved in one of the analogues, while the structure of the other is partially extended .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these peptides typically include deprotection and coupling reactions. The Boc group serves as a protective group for the amino function during synthesis and can be removed under acidic conditions. The thiation process, as seen in the synthesis of monothiated analogues of Boc-Gly-S-Ala-Aib-OMe, involves the use of Lawesson's Reagent, which selectively thiates the peptide without affecting other functional groups .

Physical and Chemical Properties Analysis

The physical properties such as crystallographic dimensions and density were reported for N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, with specific bond lengths and angles detailed, indicating the precise double bond length and the planarity of certain peptide bonds . The chemical properties of these peptides are influenced by the presence of the Boc group and the specific amino acid residues, which affect the overall conformation and reactivity of the peptide. The Boc group, in particular, is known for its stability under a variety of reaction conditions, making it a popular choice for peptide synthesis.

Aplicaciones Científicas De Investigación

Peptide Modification and Synthesis

Research on Boc-protected tripeptides like Boc-Val-Gly-Leu-OH and Boc-Leu-Gly-MeLeu-OH, as well as tetrapeptides and pentapeptides, involves methods for their preparation and modification. These peptides are used in various studies to explore the possibilities of backbone modification through Li enolates, which can lead to the production of a wide range of peptide derivatives from a given precursor (Bossler & Seebach, 1994).

Synthesis and Structure Characterization

The study on the synthesis of Fmoc-L-Lys (Boc)-Gly-OH focuses on improving the synthesis methods of polypeptides, which can provide insights into prevention and treatment methods for certain diseases. This research is significant for simplifying and improving the synthetic method of polypeptides, which are essential in physiological processes (Zhao Yi-nan & Melanie Key, 2013).

Crystal Structure Analysis

The crystal structure of compounds like [N-(t-Pentyloxycarbonyl)-L-prolyl]-L-alanylglycine provides valuable information on the packing and dimerization of Boc-protected peptides, contributing to a better understanding of peptide behavior at the molecular level (Yamada, Tanaka, & Ashida, 1981).

Application in Peptide Segment Coupling

Research on the use of thiol acids in peptide segment coupling in non-aqueous solvents, involving compounds like boc-Gly-Ala-SH, helps in understanding and developing methods for preparing protected peptide thiol acids. These studies contribute to peptide synthesis, particularly in enhancing coupling methods and reducing epimerization (Yamashiro & Blake, 2009).

Safety and Hazards

When handling “Boc-gly-gly-gly-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

“Boc-gly-gly-gly-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . Moreover, it can act as a promoter for the allylation of hydrazones and isatin . These potential applications suggest that “this compound” could have a wide range of uses in future research and development.

Mecanismo De Acción

Target of Action

Boc-Gly-Gly-Gly-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is primarily used as a protective group for amino acids in peptide synthesis . It protects the amino group of glycine from side reactions during chemical synthesis .

Mode of Action

The compound acts as a protective group by reacting with the amino group of glycine, forming a stable compound that can withstand various chemical reactions . This protection is temporary and can be removed under appropriate conditions, allowing the peptide chain to extend .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis. During this process, the compound is added as a protective group to prevent the amino group of glycine from participating in unwanted side reactions . Once the desired reactions have taken place, the protective group is removed, allowing the peptide chain to continue its extension .

Result of Action

The use of this compound in peptide synthesis results in the successful elongation of peptide chains without interference from side reactions . By protecting the amino group of glycine, it ensures the integrity of the peptide chain and the accuracy of the synthesis process .

Action Environment

The action of this compound is influenced by the conditions of the chemical reaction it is involved in. It is stable under normal temperatures but may degrade under high temperatures, direct sunlight, or humid environments . During peptide synthesis, the reaction conditions must be carefully controlled to ensure the successful addition and removal of the protective group .

Propiedades

IUPAC Name |

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHONIQQBOSTHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427058 | |

| Record name | BOC-GLY-GLY-GLY-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28320-73-2 | |

| Record name | BOC-GLY-GLY-GLY-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)